

The Definitive Guide to Silatrane Nomenclature, Classification, and Analysis

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Compound of Interest

Compound Name: Silatrane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, classification, and analytical methodologies for **silatranes**, a unique class of organosilicon compounds with significant potential in medicinal chemistry and materials science.

Introduction to Silatranes

Silatranes are tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms.^{[1][2]} This distinctive cage-like structure imparts them with unusual physicochemical properties and a broad spectrum of biological activities, making them promising candidates for drug discovery and development.^{[1][2][3]} The physiological activity of **silatranes** is highly dependent on the nature of the substituent attached to the silicon atom, which has led to the synthesis of a wide array of derivatives.^{[1][3]}

Nomenclature of Silatranes

The systematic naming of **silatranes** follows the IUPAC nomenclature for bicyclic compounds. The core structure of a **silatrane** is named 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane.^{[4][5]}

The numbering of the bicyclo[3.3.3]undecane system begins at one of the bridgehead atoms (silicon, in this case) and proceeds along the longest bridge to the other bridgehead atom

(nitrogen). The remaining bridges are then numbered.

Substituents on the silicon atom are indicated with a "1-" prefix, followed by the name of the substituent. For example:

- **1-Phenylsilatrane**: The substituent at the silicon atom is a phenyl group.^[2]
- **1-(Chloromethyl)silatrane**: The substituent at the silicon atom is a chloromethyl group.^[4]
- **1-Ethoxysilatrane**: The substituent at the silicon atom is an ethoxy group.

Classification of Silatranes

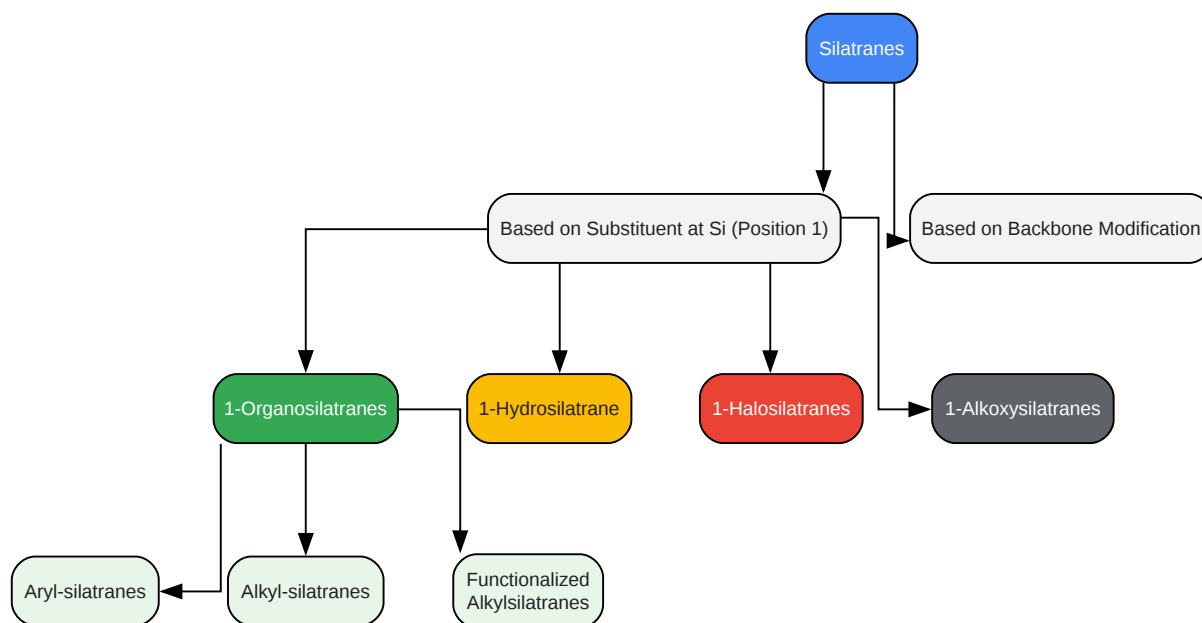
Silatranes can be classified based on several structural features, primarily the nature of the substituent at the silicon atom and modifications to the triethanolamine backbone.

A primary classification distinguishes between:

- **1-Organosilatranes**: This is the largest and most studied class, where the substituent at the silicon atom is an organic group (e.g., alkyl, aryl, vinyl, etc.). These are the derivatives most explored for their biological activities.
- **1-Hydrosilatrane**: The substituent at the silicon atom is a hydrogen atom.
- **1-Halosilatranes**: The substituent at the silicon atom is a halogen (e.g., fluoro, chloro, bromo).^[2]
- **1-Alkoxysilatranes**: The substituent at the silicon atom is an alkoxy group.

A further classification can be made based on the nature of the organic substituent in 1-organosilatranes, for example, into aryl-silatranes, alkyl-silatranes, and functionalized alkylsilatranes.

The following diagram illustrates this classification scheme:



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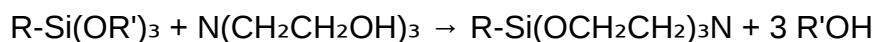
Caption: Classification of **Silatranes**.

Experimental Protocols

General Synthesis of 1-Organosilatranes

The most common method for the synthesis of 1-organosilatranes is the transesterification of the corresponding 1-organotrialkoxysilane with triethanolamine.[6]

General Reaction Scheme:



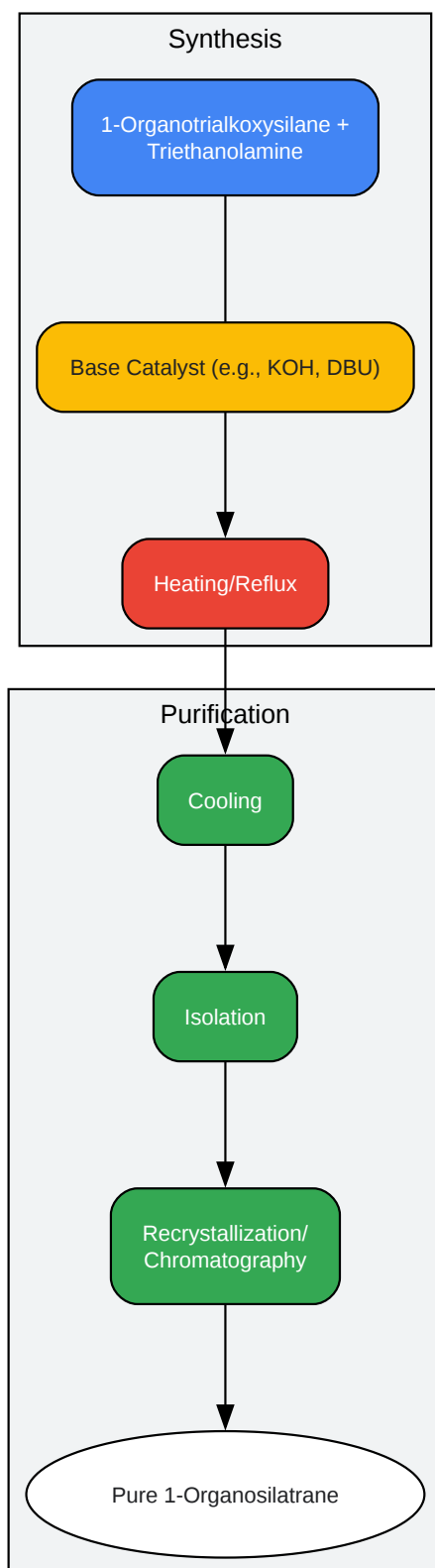
Detailed Methodology:

- **Reactants and Solvent:** Equimolar amounts of the 1-organotrialkoxysilane and triethanolamine are used. The reaction can be carried out neat (solvent-free) or in a high-

boiling point solvent such as xylene or dimethylformamide (DMF).^{[7][8]}

- **Catalyst:** The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium methoxide (NaOMe).^[7] Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective, allowing for milder, solvent-free conditions.^{[7][8]}
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the distillation of the alcohol byproduct (R'OH).
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.^[7]

The following diagram outlines the general workflow for the synthesis and purification of 1-organosilatrane:



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Caption: Synthesis and Purification Workflow.

Characterization Techniques

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **silatranes**.

- ^1H NMR: Provides information about the proton environment in the molecule. Characteristic signals for the N-CH₂ and O-CH₂ protons of the **silatrane** cage are typically observed as triplets.[\[9\]](#)
- ^{13}C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the N-CH₂ and O-CH₂ carbons are characteristic of the **silatrane** framework.[\[9\]](#)
- ^{29}Si NMR: This is particularly informative for studying the coordination at the silicon atom. The chemical shift of the silicon in **silatranes** is typically found in a specific range that indicates a pentacoordinated environment.[\[9\]](#)

4.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of **silatranes** in the solid state. It allows for the precise determination of bond lengths and angles, including the crucial Si-N transannular bond distance, which is a key indicator of the strength of the dative bond.[\[10\]](#)

Biological Activity and Signaling Pathways

Silatranes have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and enzyme-inhibiting effects.[\[1\]](#) The biological activity is significantly influenced by the substituent at the silicon atom.[\[1\]](#)

Cytotoxicity and Antitumor Activity

Several **silatrane** derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[\[1\]](#)[\[2\]](#)

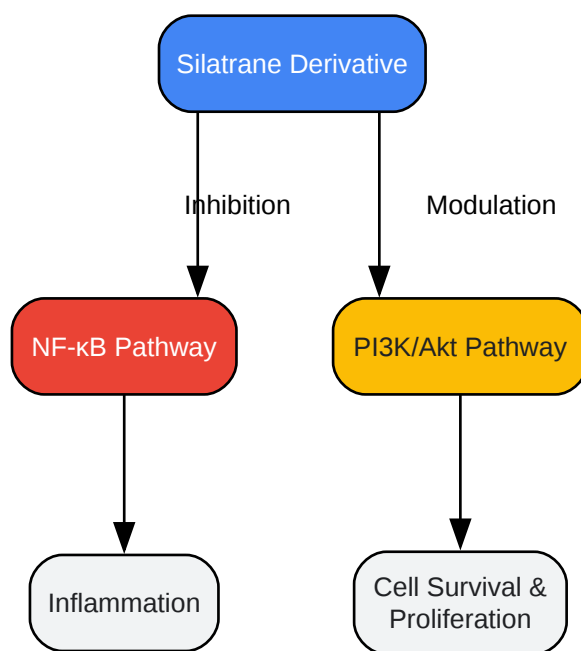
Compound	Cell Line	IC ₅₀ (μM)	Reference
SIL-BS (a nitro-silatrane derivative)	HepG2 (Liver Cancer)	> 150 μg/mL	[1]
SIL-BS (a nitro-silatrane derivative)	MCF-7 (Breast Cancer)	~150 μg/mL	[1]
1-(Alkylamino)silatrane	Various Tumor Cells	Marked antitumor activity	[1]
Phosphoramidate–tegafur derivatives of 3-aminopropyl-silatrane	HCT-8 (Adenocarcinoma)	Inhibition: 12–29%	[1]
Phosphoramidate–tegafur derivatives of 3-aminopropyl-silatrane	Bel7402 (Hepatocellular Carcinoma)	Inhibition: 12–29%	[1]

Signaling Pathways

The precise mechanisms of action of **silatrane**s are still under investigation, but some studies suggest their involvement in key cellular signaling pathways.

- **NF-κB Signaling Pathway:** The anti-inflammatory properties of some **silatrane**s may be attributed to their ability to interfere with the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1]
- **PI3K/Akt Signaling Pathway:** There is potential for **silatrane** analogues to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

The following diagram illustrates the proposed interaction of **silatrane**s with these signaling pathways:



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Caption: **Silatrane**s and Signaling Pathways.

Conclusion

This guide has provided a detailed overview of the nomenclature, classification, and analysis of **silatrane**s. A systematic approach to naming and classifying these compounds is essential for clear communication within the scientific community. The experimental protocols outlined provide a foundation for the synthesis and characterization of novel **silatrane** derivatives. Further research into the biological activities and underlying signaling pathways of **silatrane**s will be crucial for the development of new therapeutic agents and advanced materials.

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